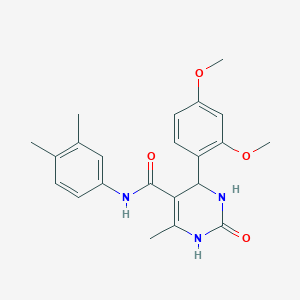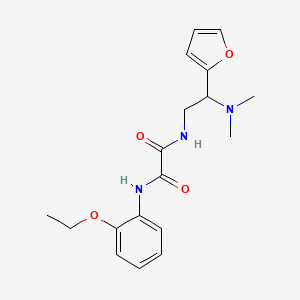
4-(4-Propylphenoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Propylphenoxy)benzoic acid is a chemical compound with the molecular formula C16H16O3 . It is used as an intermediate in the synthesis of certain compounds .
Synthesis Analysis
The synthesis of this compound involves multiple steps . One method involves adding diphenyl ether and dichloromethane into a reactor, followed by anhydrous aluminum trichloride. After stirring, acetic anhydride is added, the reactor is heated, and stirring continues . Another method involves a multi-step reaction with hydrogen, toluene, pyridine, dichloromethane, palladium diacetate, 1,1’-bis-(diphenylphosphino)ferrocene, and potassium acetate .Molecular Structure Analysis
The molecular structure of this compound can be represented as C16H16O3 . The InChI code for this compound is 1S/C16H16O3/c1-2-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18/h4-11H,2-3H2,1H3,(H,17,18) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various other compounds . For example, it can undergo an acid-base reaction, converting it from a neutral to an ionic form .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 256.3 . Its physical and chemical properties can be affected by pH .Aplicaciones Científicas De Investigación
Polymer Synthesis and Material Development
Cyclopolymerization of 1,6-Heptadiynes : Research by Mayershofer, Nuyken, and Buchmeiser (2006) demonstrated the use of benzoic acid derivatives in the synthesis of ruthenium-based catalysts for the cyclopolymerization of 1,6-heptadiynes. This process leads to the creation of block and tristar copolymers, showcasing the utility of such compounds in developing advanced polymer materials (Mayershofer, Nuyken, & Buchmeiser, 2006).
Polybenzoxazine Development : Trejo-Machin et al. (2017) explored the use of phloretic acid, a derivative of benzoic acid, as a renewable building block for enhancing the reactivity of molecules toward benzoxazine ring formation. This novel approach offers a sustainable alternative to traditional methods, paving the way for new applications in material science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Liquid Crystal Intermediates
- Synthesis of Liquid Crystal Intermediates : Dou Qing (2000) highlighted the synthesis of liquid crystal intermediates from 4-phenylphenol, leading to compounds that are critical for the production of ferroelectric and antiferroelectric liquid crystals. This research underscores the importance of benzoic acid derivatives in the field of advanced display technologies (Dou Qing, 2000).
Enzymatic Oxidative Polymerization
- Enzymatic Polymerization : Kumbul, Gokturk, Turac, and Sahmetlioglu (2015) investigated the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, showing how benzoic acid derivatives can be used to produce polymers with high thermal stability. This study contributes to the understanding of green chemistry approaches in polymerization (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).
Biotechnological Applications
- Biotechnological Synthesis : Aresta, Quaranta, Liberio, Dileo, and Tommasi (1998) presented a method for synthesizing 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme. This represents a significant step forward in the biotechnological application of enzymes for the production of benzoic acid derivatives (Aresta, Quaranta, Liberio, Dileo, & Tommasi, 1998).
Safety and Hazards
4-(4-Propylphenoxy)benzoic acid is classified as a hazard under GHS07. It can cause skin irritation (H315), serious eye damage (H318), and specific target organ toxicity through repeated exposure if inhaled (H372). It is also harmful to aquatic life (H402) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing personal protective equipment .
Mecanismo De Acción
Target of Action
Similar compounds like benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives typically act through nucleophilic substitution reactions . They can undergo both SN1 and SN2 reactions at the benzylic position .
Biochemical Pathways
Benzoic acid derivatives are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted as conjugates .
Result of Action
Similar compounds like benzoic acid derivatives are known to have antimicrobial properties and are widely used as food preservatives .
Action Environment
The action, efficacy, and stability of 4-(4-Propylphenoxy)benzoic acid can be influenced by various environmental factors . These may include temperature, pH, and the presence of other compounds.
Análisis Bioquímico
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins . For instance, protein–benzoic acid complexes have been observed with bovine serum albumin (BSA), zein, and lysozyme proteins . These interactions involve various forces, including hydrogen bonding, hydrophobic, and electrostatic interactions .
Cellular Effects
The cellular effects of 4-(4-Propylphenoxy)benzoic acid are currently unknown. Benzoic acid, a related compound, has been shown to have effects on cells. For example, it has been used as an additive to improve the thin film quality in perovskite solar cells . Moreover, exogenous benzoic acid has been shown to affect the physicochemical properties and microbial community structure of perilla rhizosphere soil .
Molecular Mechanism
Benzoic acid, a related compound, is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels . It is also known that benzoic acid can inhibit intrinsic ion migration .
Temporal Effects in Laboratory Settings
It is known that benzoic acid and its derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
Benzoic acid, a related compound, has been shown to improve the performance of young pigs when supplemented at a dosage of 5000 mg/kg .
Metabolic Pathways
Benzoic acids can be synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway .
Transport and Distribution
It is known that simple phenolic acids, such as benzoic acid, can enter cells and dissipate the transmembrane H+ gradient .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .
Propiedades
IUPAC Name |
4-(4-propylphenoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18/h4-11H,2-3H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBQBPOXIBJURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2996563.png)



![1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2996569.png)
![N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)


![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2996579.png)
![3,4-dimethoxy-N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}benzamide](/img/structure/B2996580.png)